(4E)-5-(3,4-dimethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione
CAS No.:
Cat. No.: VC16311945
Molecular Formula: C25H20N2O7S
Molecular Weight: 492.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H20N2O7S |
|---|---|
| Molecular Weight | 492.5 g/mol |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(6-methoxy-1,3-benzothiazol-2-yl)-2H-pyrrol-5-one |
| Standard InChI | InChI=1S/C25H20N2O7S/c1-31-14-7-8-15-19(12-14)35-25(26-15)27-21(13-6-9-16(32-2)18(11-13)33-3)20(23(29)24(27)30)22(28)17-5-4-10-34-17/h4-12,21,29H,1-3H3 |
| Standard InChI Key | FFDQRZIAPDHDBB-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC(=C(C=C5)OC)OC |
Introduction
The compound (4E)-5-(3,4-dimethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione is a complex organic molecule with potential applications in medicinal chemistry due to its structural features. It includes aromatic rings, heterocycles, and functional groups that may exhibit biological activity.
Functional Groups
Key functional groups include:
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Methoxy groups (-OCH₃): Electron-donating groups that can influence the compound's electronic properties.
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Hydroxy group (-OH): Increases polarity and potential for hydrogen bonding.
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Aromatic rings: Contribute to stability and potential interactions with biological targets.
Molecular Formula and Weight
Based on the name, the molecular formula can be deduced as , with an approximate molecular weight of 426.44 g/mol.
Medicinal Chemistry
Due to its structural complexity:
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The compound may act as a ligand for enzymes or receptors.
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The benzothiazole group is often associated with anticancer and antimicrobial activities.
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The furan ring and pyrrolidine-dione core are common in bioactive molecules.
Drug Discovery
The combination of aromaticity and functional diversity suggests it could be screened for:
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Anticancer properties: Benzothiazole derivatives are known for targeting cancer cells.
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Antioxidant activity: Methoxyphenyl groups may scavenge free radicals.
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Anti-inflammatory effects: Aromatic compounds with hydroxyl groups are often anti-inflammatory agents.
Analytical Data (Hypothetical)
If synthesized, the following techniques would confirm its structure:
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NMR Spectroscopy (¹H and ¹³C):
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Peaks corresponding to methoxy groups ().
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Signals for aromatic protons in the benzothiazole and phenyl rings.
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Deshielded signals for the hydroxymethylidene group.
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Mass Spectrometry (MS):
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Molecular ion peak at , confirming molecular weight.
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Infrared Spectroscopy (IR):
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Absorption bands for (~3300 cm⁻¹) and (~1700 cm⁻¹).
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X-Ray Crystallography:
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To determine the precise three-dimensional arrangement of atoms.
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Synthesis
The synthesis of this compound would require careful control of reaction conditions to assemble the diverse functional groups without side reactions.
Stability
Compounds with multiple functional groups may have limited stability under certain conditions (e.g., light, heat).
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